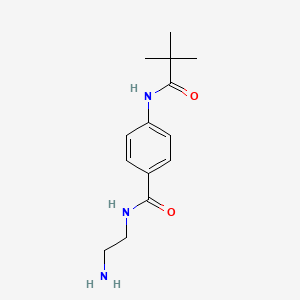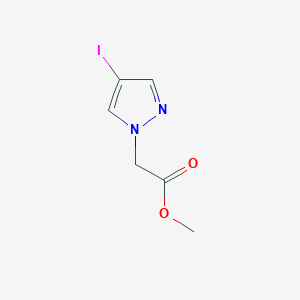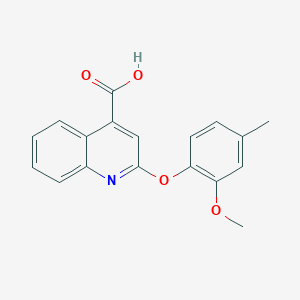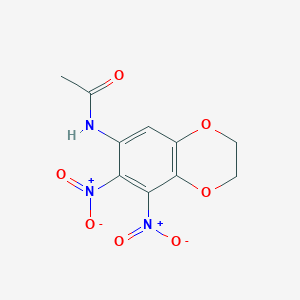
N-(2-aminoethyl)-4-pivalamidobenzamide
説明
N-(2-aminoethyl)-4-pivalamidobenzamide (APEB) is a synthetic compound that belongs to the class of benzamides. It is widely used in scientific research for its ability to selectively bind to sigma-1 receptors in the brain. Sigma-1 receptors are involved in various physiological processes, including pain perception, memory, and neuroprotection. APEB has been shown to have potential therapeutic applications in the treatment of various neurological disorders.
科学的研究の応用
Anticonvulsant Properties
- A series of 4-aminobenzamides, structurally related to N-(2-aminoethyl)-4-pivalamidobenzamide, were evaluated for their anticonvulsant effects. These compounds showed promising results in protecting against seizures induced by electroshock and pentylenetetrazole in animal models. The study highlights the potential of these benzamide derivatives in treating convulsive disorders (Clark et al., 1984).
Antioxidant Activity
- Amino-substituted benzamides, including derivatives of N-(2-aminoethyl)-4-pivalamidobenzamide, have been studied for their antioxidant properties. The electrochemical behavior and potential for radical scavenging were examined, showing these compounds can act as effective antioxidants (Jovanović et al., 2020).
Metabolic and DNA Synthesis Effects
- Benzamides, including 3-aminobenzamide, a compound related to N-(2-aminoethyl)-4-pivalamidobenzamide, were found to influence various metabolic processes and DNA synthesis. This study indicates the broader impact of benzamides on cellular functions beyond their primary pharmacological targets (Milam & Cleaver, 1984).
Imaging Applications
- The use of benzamide derivatives, including N-(2-aminoethyl)-4-pivalamidobenzamide, in imaging breast cancer was explored. A specific radioiodinated benzamide showed potential in binding to sigma receptors, indicating its usefulness in breast cancer imaging (John et al., 1999).
Inhibition of Poly(ADP-Ribose) Synthesis
- Certain benzamides have been shown to inhibit the synthesis of poly(ADP-ribose), suggesting their potential role in affecting DNA repair mechanisms and cell viability. This property could be relevant for N-(2-aminoethyl)-4-pivalamidobenzamide derivatives in the context of cellular response to DNA damage (Ben-Hur et al., 1985).
Molecular and Chemical Transformations
- The conversion of N-acyl amino acids to imides via oxidative decarboxylation, a process relevant to the synthesis and transformation of compounds like N-(2-aminoethyl)-4-pivalamidobenzamide, was studied. This research contributes to the understanding of chemical pathways for synthesizing benzamide derivatives (Huang et al., 2008).
Drug Development and Therapeutic Applications
- Benzamides, including N-(2-aminoethyl)-4-pivalamidobenzamide, have been explored for their potential as carriers for radioisotopes, metals, cytotoxic agents, and as enzyme inhibitors. This research highlights the versatility of benzamides in developing novel imaging and therapeutic agents (Oltmanns et al., 2009).
特性
IUPAC Name |
N-(2-aminoethyl)-4-(2,2-dimethylpropanoylamino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)13(19)17-11-6-4-10(5-7-11)12(18)16-9-8-15/h4-7H,8-9,15H2,1-3H3,(H,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTINLDCDLLYPFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-4-pivalamidobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[1-(1-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B1421973.png)

![3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid](/img/structure/B1421976.png)



![N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine](/img/structure/B1421981.png)
![N-(7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B1421983.png)
![[2-(Pyridin-4-yl)phenyl]methanamine](/img/structure/B1421987.png)